2-((Phenylthio)methyl)pyridine

Organometallic catalysis Allene insertion Reaction kinetics

2-((Phenylthio)methyl)pyridine (2-PTMP, CAS 71897-63-7) is a heterocyclic thioether that functions as a bidentate nitrogen–sulfur (N,S) chelating ligand. Its molecular formula is C₁₂H₁₁NS, featuring a pyridine nitrogen donor and a thioether sulfur donor connected by a methylene bridge, which allows for a flexible five-membered chelate ring upon metal coordination.

Molecular Formula C12H11NS
Molecular Weight 201.29 g/mol
CAS No. 71897-63-7
Cat. No. B1217228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Phenylthio)methyl)pyridine
CAS71897-63-7
Synonyms2-((phenylthio)methyl)pyridine
2-PTMP
Molecular FormulaC12H11NS
Molecular Weight201.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCC2=CC=CC=N2
InChIInChI=1S/C12H11NS/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13-11/h1-9H,10H2
InChIKeyOZURYZAHRAPLJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((Phenylthio)methyl)pyridine (CAS 71897-63-7): A Tunable N,S-Bidentate Ligand for Controlled Reactivity in Coordination Chemistry and Anti-Ulcer Research


2-((Phenylthio)methyl)pyridine (2-PTMP, CAS 71897-63-7) is a heterocyclic thioether that functions as a bidentate nitrogen–sulfur (N,S) chelating ligand [1]. Its molecular formula is C₁₂H₁₁NS, featuring a pyridine nitrogen donor and a thioether sulfur donor connected by a methylene bridge, which allows for a flexible five-membered chelate ring upon metal coordination. The compound has been investigated as an ancillary ligand for palladium and platinum complexes, where the phenyl substituent on sulfur imparts distinct steric and electronic properties that directly influence catalytic and kinetic behavior [2]. Additionally, it has demonstrated anti-ulcer and anti-secretory activity in pharmacological models, serving as a representative member of the 2-(arylthiomethyl)pyridine class [3].

Why 2-((Phenylthio)methyl)pyridine Cannot Be Replaced by Generic N,S-Ligands Without Performance Deviation


Generic substitution among pyridylthioether ligands is not possible because the steric bulk and electronic character of the sulfur substituent (R group) and the pyridine ring substituent (R′ group) exert independent and often nonlinear effects on metal complex reactivity [1]. For example, in palladium-catalyzed allene insertion, replacing the phenyl group with an isopropyl group (similar steric demand) reduces the second-order rate constant by approximately two orders of magnitude, demonstrating that the phenyl group provides a unique electronic enhancement beyond steric effects alone [1]. Similarly, introducing a para-substituent on the phenyl ring—such as tert-butyl or fluoro—alters the lability of the trans position in Pt(II) aqua complexes, changing the order of substitution rates [2]. Even within a single therapeutic class (anti-ulcer 2-(arylthiomethyl)pyridines), unsubstituted 2-PTMP exhibits distinct efficacy compared to its 4-chloro, 3-trifluoromethyl, and 2-methoxy analogs, with varying activity profiles across stress-induced erosion and anti-secretory assays [3].

Quantitative Differentiation of 2-((Phenylthio)methyl)pyridine Against Close Analogs: Head-to-Head and Comparative Data


Allene Insertion Rate: Phenyl Substituent on Sulfur Delivers ~100-Fold Rate Enhancement Over Isopropyl in Pd(II) Complexes

In a direct head-to-head comparison of pyridylthioether palladium methyl complexes [PdCl(Me)(R′NSR)], the second-order rate constant k₂ for 1,1-dimethylpropadiene (DMA) insertion into the Pd–Me bond is (4.09 ± 0.3) × 10⁻² M⁻¹ s⁻¹ when R = Ph and R′ = H (the target ligand), compared to 4.08 × 10⁻⁴ M⁻¹ s⁻¹ for R = i-Pr (R′ = H) under identical conditions (CD₂Cl₂ or CH₂Cl₂, 25 °C) [1]. This represents an approximately 100-fold rate enhancement attributable to the phenyl group, which the authors attribute to a combination of electronic effects rather than steric factors, given the similar steric profiles of Ph and i-Pr [1].

Organometallic catalysis Allene insertion Reaction kinetics Palladium

Pt(II) Aqua Ligand Substitution: Phenyl-Substituted Spectator Ligand Provides Intermediate Lability Among Aryl Variants

In cis-Pt(II) complexes of the form [Pt(pySAr)(H₂O)₂]²⁺, the second-order rate constant for substitution of the first aqua ligand (trans to sulfur) by thiourea nucleophiles follows the order Pt(pySᴾʰ⁽ᵗ⁻ᴮᵘᵗ⁾) > Pt(pySᴾʰF) > Pt(pySᴾʰ), as determined under pseudo-first-order conditions at pH 2 and ionic strength 0.1 M [1]. The unsubstituted phenyl derivative (target compound) exhibits the slowest first-aqua substitution rate among the three, while its second-aqua substitution rate (trans to pyridine) is intermediate: Pt(pySᴾʰ⁽ᵗ⁻ᴮᵘᵗ⁾) > Pt(pySᴾʰ) > Pt(pySᴾʰF) [1].

Platinum anticancer Ligand substitution kinetics Spectator ligand tuning Thiourea nucleophiles

Anti-Ulcer Activity: 2-PTMP Shows Distinct Efficacy Profile from 4-Chloro, 3-CF₃, and 2-Methoxy Analogs

In a patent disclosing 2-(arylthiomethyl)pyridines as anti-ulcer agents, compound 1 (2-((phenylthio)methyl)pyridine) was compared to compound 2 (4-chlorophenyl), compound 3 (3-trifluoromethylphenyl), and compound 4 (2-methoxyphenyl) in two in vivo models [1]. At a dose of 100 mg/kg, compound 1 produced 45% inhibition in the stress-induced erosion test (Senay & Levine) and a −46% change in gastric volume in the anti-secretory test (Shay et al.). In contrast, compound 2 showed not significant (NS) stress-induced erosion inhibition but a −69% volume change; compound 3 showed NS inhibition and −19% volume change; compound 4 showed 56% inhibition and −35% volume change [1].

Anti-ulcer Gastroprotection Arylthiomethylpyridine Structure-activity relationship

Allyl Amination Mechanism: 2-PTMP Provides a Distinct Ligand Displacement Equilibrium Among N–S Bidentate Ligands

In a comparative mechanistic study of Pd(II) allyl complexes bearing N–SR bidentate ligands, the complex with 2-(phenylthiomethyl)pyridine (N–SPh) was investigated alongside 2-(phenylthiomethyl)-6-methylpyridine (MeN–SPh) and 2-(tert-butylthiomethyl)pyridine (N–StBu) in reactions with fumaronitrile (fn) and amines in CHCl₃ [1]. The study established a stepwise mechanism involving a fast pre-equilibrium where the N–SR ligand is displaced by amine, followed by rate-determining bimolecular attack on the coordinated allyl moiety. The ligand substituent influences both the pre-equilibrium position (ligand displacement ease) and the overall rate of allylamine formation [1].

Palladium allyl chemistry Allyl amination Ligand displacement Mechanistic studies

Electronic Tuning: 6-Chloro-2-phenylthiomethylpyridine (ClNSPh) Surpasses 2-PTMP in Allene Insertion Rate, Illustrating Pyridine Substituent Effect

While 2-PTMP (HN–SPh) itself provides a substantial rate for DMA insertion into the Pd–Me bond (k₂ ≈ 4.1 × 10⁻² M⁻¹ s⁻¹), the introduction of a chloro substituent at the 6-position of the pyridine ring (ClN–SPh) further increases the rate constant to 3.26 ± 0.06 M⁻¹ s⁻¹ for DMA (measured by UV–vis, CH₂Cl₂, 25 °C) [1]. This 80-fold enhancement over 2-PTMP is attributed to reduced basicity of the chelating nitrogen and sulfur atoms, increasing the electrophilicity of the palladium center [1]. This class-level inference demonstrates that 2-PTMP occupies a key intermediate position on the reactivity spectrum, with electronic modifications at the pyridine ring enabling further acceleration.

Ligand electronic tuning Structure-reactivity relationship Palladium electrophilicity Pyridine substituent effects

Optimal Application Scenarios for 2-((Phenylthio)methyl)pyridine Based on Verified Differentiation Evidence


Palladium-Catalyzed Allene Insertion Requiring Intermediate Kinetic Reactivity

For synthetic chemists developing Pd-catalyzed allene insertion or related carbopalladation reactions, 2-PTMP occupies a strategically valuable intermediate position on the reactivity spectrum. With a DMA insertion rate constant of ~4.1 × 10⁻² M⁻¹ s⁻¹, it is approximately 100-fold faster than the isopropyl analog but 80-fold slower than the 6-chloro derivative [1]. This intermediate reactivity allows sufficient rate for practical synthetic timelines while avoiding the extreme sensitivity or decomposition risks associated with the most activated ligands. Used in [PdCl(Me)(HN–SPh)] complexes, it enables controlled allene insertion at ambient temperature without requiring the cryogenic conditions sometimes needed for hyper-reactive systems [1].

Platinum(II) Anticancer Prodrug Development Requiring Tunable Aqua Ligand Lability

In the design of Pt(II)-based anticancer prodrugs, the rate of aqua ligand substitution is a critical determinant of DNA binding kinetics and ultimately cytotoxicity. The 2-PTMP spectator ligand in cis-[Pt(pySPh)(H₂O)₂]²⁺ confers a distinct lability profile: the first aqua ligand (trans to sulfur) substitutes more slowly than in the tert-butylphenyl analog but comparably to the fluorophenyl analog, while the second aqua ligand (trans to pyridine) substitutes with intermediate rate [2]. This balanced profile—neither maximally labile nor maximally inert—may be advantageous for achieving controlled activation kinetics and avoiding premature aquation in biological media [2].

Anti-Ulcer Lead Optimization with Dual Stress-Induced Erosion and Anti-Secretory Activity Requirements

For medicinal chemistry programs targeting peptic ulcer disease, 2-PTMP provides a validated starting scaffold that uniquely combines significant stress-induced erosion protection (45% inhibition at 100 mg/kg) with substantial anti-secretory activity (−46% gastric volume change) [3]. Unlike its 4-chloro analog, which loses erosion protection entirely, 2-PTMP maintains both therapeutic dimensions, making it suitable as a dual-mechanism lead compound for further optimization via pyridine or phenyl ring substitution [3].

Pd-Allyl Amination Mechanistic Studies Requiring a Well-Characterized Reference Ligand

In fundamental mechanistic investigations of Pd-catalyzed allylic substitution, 2-PTMP serves as an extensively characterized reference ligand. Its N,S-chelating behavior, ligand displacement equilibrium with amines, and fluxional dynamics in solution have been documented alongside close analogs (N–StBu and MeN–SPh) [4]. Researchers can therefore select 2-PTMP as a benchmark when probing how ancillary ligand structure affects the pre-equilibrium step, rate-determining nucleophilic attack, and Pd(0) product speciation—critical parameters for rational catalyst design [4].

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